molecular formula C17H16N4OS B15088599 5-(2-Methoxyphenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478257-52-2

5-(2-Methoxyphenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15088599
CAS No.: 478257-52-2
M. Wt: 324.4 g/mol
InChI Key: IQOHIGCQJCJTCB-WOJGMQOQSA-N
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Description

5-(2-Methoxyphenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-methoxybenzaldehyde with 2-methylbenzylamine to form a Schiff base. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the desired triazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the formation of the triazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group (Schiff base) can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Methoxyphenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. Additionally, the methoxy and imine groups can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(2-Methoxyphenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(2-Methoxyphenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy group at the 2-position and the methylbenzylidene group at the 4-position of the triazole ring provides distinct electronic and steric properties, differentiating it from other similar compounds.

Properties

CAS No.

478257-52-2

Molecular Formula

C17H16N4OS

Molecular Weight

324.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-4-[(E)-(2-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16N4OS/c1-12-7-3-4-8-13(12)11-18-21-16(19-20-17(21)23)14-9-5-6-10-15(14)22-2/h3-11H,1-2H3,(H,20,23)/b18-11+

InChI Key

IQOHIGCQJCJTCB-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC

Canonical SMILES

CC1=CC=CC=C1C=NN2C(=NNC2=S)C3=CC=CC=C3OC

Origin of Product

United States

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